molecular formula C11H10FNO2 B13318922 Methyl 2-(3-cyano-5-fluorophenyl)propanoate

Methyl 2-(3-cyano-5-fluorophenyl)propanoate

Cat. No.: B13318922
M. Wt: 207.20 g/mol
InChI Key: VGIQSQCIZBHXCO-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-5-fluorophenyl)propanoate: is an organic compound with the molecular formula C11H10FNO2 It is a derivative of propanoic acid, featuring a cyano group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-cyano-5-fluorophenyl)propanoate typically involves the esterification of 2-(3-cyano-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(3-cyano-5-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(3-cyano-5-fluorophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-5-fluorophenyl)propanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

  • Methyl 2-(3-cyano-4-fluorophenyl)propanoate
  • Methyl 2-(3-cyano-6-fluorophenyl)propanoate
  • Methyl 2-(3-cyano-5-chlorophenyl)propanoate

Uniqueness: Methyl 2-(3-cyano-5-fluorophenyl)propanoate is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 2-(3-cyano-5-fluorophenyl)propanoate

InChI

InChI=1S/C11H10FNO2/c1-7(11(14)15-2)9-3-8(6-13)4-10(12)5-9/h3-5,7H,1-2H3

InChI Key

VGIQSQCIZBHXCO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C#N)F)C(=O)OC

Origin of Product

United States

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